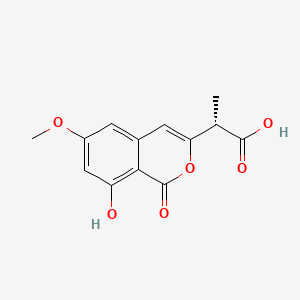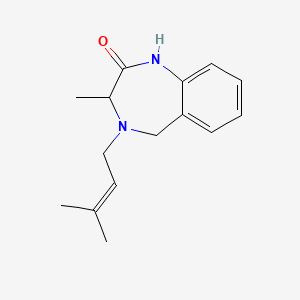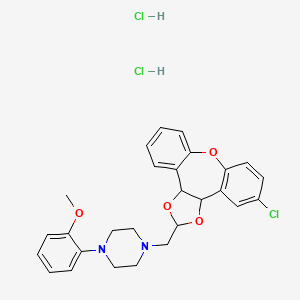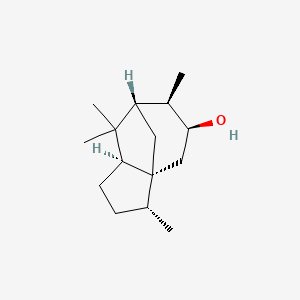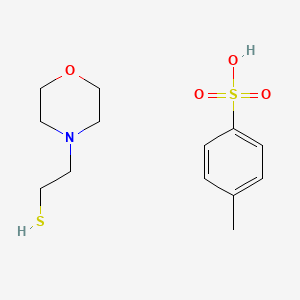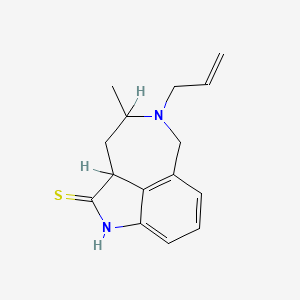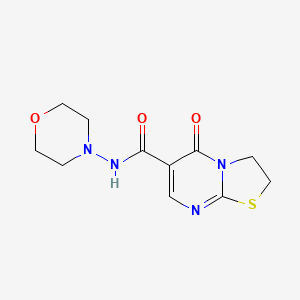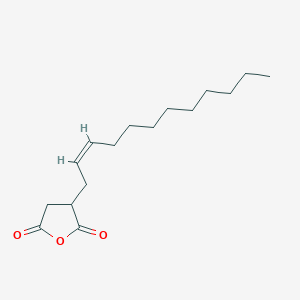![molecular formula C22H24N4 B12731637 9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene CAS No. 119464-13-0](/img/structure/B12731637.png)
9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-pyridin-3-yl-8,10,20-triazapentacyclo[117002,1003,8014,19]icosa-1(13),14,16,18-tetraene is a complex organic compound characterized by its unique pentacyclic structure
Vorbereitungsmethoden
The synthesis of 9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene involves multiple steps, including cyclization and annulation reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of pyridine derivatives and other nitrogen-containing heterocycles. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as an anti-tubercular agent and other medicinal uses.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. It can bind to specific enzymes or receptors, altering their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other nitrogen-containing heterocycles and polycyclic structures. Some examples are:
- 1,3,6,8-tetra(pyridin-4-yl)pyrene
- 4,13-dioxa-1,7,8,9,17,18,19,20-octaazatricyclo[14.2.1.17,10]icosa-8,10(20),16(19),17-tetraene
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, highlighting the uniqueness of 9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene .
Eigenschaften
CAS-Nummer |
119464-13-0 |
|---|---|
Molekularformel |
C22H24N4 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene |
InChI |
InChI=1S/C22H24N4/c1-2-8-18-16(7-1)17-10-13-26-21(20(17)24-18)19-9-3-4-12-25(19)22(26)15-6-5-11-23-14-15/h1-2,5-8,11,14,19,21-22,24H,3-4,9-10,12-13H2 |
InChI-Schlüssel |
UNYHVNRWJOVJSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(C1)C3C4=C(CCN3C2C5=CN=CC=C5)C6=CC=CC=C6N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



